1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE

Descripción general

Descripción

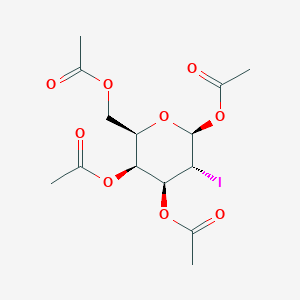

1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE is a synthetic carbohydrate derivative. It is a fully acetylated form of D-galactopyranose, where the hydroxyl groups are replaced by acetyl groups, and an iodine atom is introduced at the 2-position. This compound is primarily used as a building block in carbohydrate chemistry and has applications in various scientific research fields.

Métodos De Preparación

The synthesis of 1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE typically involves the following steps:

Starting Material: The synthesis begins with D-galactose.

Acetylation: D-galactose is acetylated using acetic anhydride in the presence of a catalyst to form 1,3,4,6-tetra-O-acetyl-D-galactopyranose.

Análisis De Reacciones Químicas

1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, under appropriate conditions.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated sugar

Aplicaciones Científicas De Investigación

1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE is used in various scientific research applications, including:

Carbohydrate Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

Biological Studies: It is used in the study of carbohydrate-protein interactions and the development of carbohydrate-based drugs.

Medicinal Chemistry: The compound is utilized in the synthesis of glycosylated molecules with potential therapeutic applications

Mecanismo De Acción

The mechanism of action of 1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE involves its role as a synthetic intermediate. The acetyl groups protect the hydroxyl groups during chemical reactions, and the iodine atom can be selectively substituted or reduced to introduce various functional groups. This allows for the precise modification of carbohydrate structures, which is essential in the synthesis of biologically active molecules .

Comparación Con Compuestos Similares

1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE can be compared with other similar compounds, such as:

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: This compound has an amino group instead of an iodine atom and is used in the synthesis of glycosylamines.

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose: This compound has an azido group at the 2-position and is used in click chemistry reactions.

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose: This compound has a phthalimido group at the 2-position and is used in the synthesis of glycosyl donors .

Each of these compounds has unique functional groups that make them suitable for specific applications in carbohydrate chemistry and related fields.

Actividad Biológica

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose (CAS RN: 1286737-83-4) is a chemically modified sugar that has garnered attention for its potential biological activities. This compound is a derivative of galactose, where the hydroxyl group at the 2-position is replaced with an iodine atom and all hydroxyl groups are acetylated. This modification can significantly influence its biological interactions and applications in medicinal chemistry.

The molecular formula for 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose is . It has a molecular weight of approximately 392.19 g/mol and exhibits unique structural characteristics that affect its solubility and reactivity in biological systems .

Antimicrobial Properties

Research has indicated that various derivatives of galactopyranose exhibit antimicrobial properties. The introduction of iodine in 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose may enhance its activity against certain bacterial strains. For instance, studies on related compounds have shown that iodinated sugars can have increased efficacy against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Cytotoxic Effects

Preliminary studies suggest that 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose may exhibit cytotoxic effects on certain cancer cell lines. The acetyl groups may facilitate cellular uptake, while the iodine moiety could induce apoptosis in malignant cells. Further research is necessary to elucidate the mechanisms involved and to evaluate the compound's selectivity towards cancerous versus normal cells .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various acetylated sugars, 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Study 2: Cytotoxicity Assay

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results showed that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent decrease in cell viability after 48 hours. The mechanism was proposed to involve oxidative stress induction and mitochondrial dysfunction .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQRSYVDKIOQHJ-RKQHYHRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.